3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit pharmacological properties, particularly in the context of targeting specific biological pathways. The compound's structure includes a pyrazole moiety, which is known for its diverse biological activities.
The compound can be classified based on its structural features:
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions.
Methods:
Technical Details:
The molecular structure of 3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine can be described as follows:
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 251.3 g/mol |
Structure Type | Pyrazole derivative |
The chemical reactivity of 3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is influenced by its functional groups:
The stability of the compound under various conditions (e.g., pH, temperature) can affect its reactivity. Understanding these parameters is crucial for developing effective synthetic routes and applications in drug development.
The mechanism of action for 3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is primarily related to its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit activity against various diseases, including cancer and neurological disorders.
Relevant data from studies indicate that modifications to the structure can significantly alter these properties, impacting bioavailability and efficacy.
3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has potential applications in several scientific fields:
The strategic implementation of bioisosteric replacements has been pivotal in optimizing the physicochemical and pharmacological properties of pyrazole-based scaffolds. For 3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine, the 2-fluoroethyl substituent serves as a critical bioisostere for enhancing metabolic stability while preserving molecular volume and steric parameters comparable to ethyl or 2,2-difluoroethyl groups [2]. This approach specifically addresses the metabolic vulnerabilities associated with alkyl chains, where traditional ethyl groups undergo rapid cytochrome P450-mediated oxidation. The fluorine atom's strong carbon-fluorine bond (∼485 kJ/mol) significantly impedes oxidative cleavage, thereby extending plasma half-life [10].
Comparative molecular profiling demonstrates that the 2-fluoroethyl modification reduces lipophilicity (logD) by approximately 0.5 units relative to the 2,2-difluoroethyl analog, while maintaining similar piperidine ring conformation and hydrogen-bonding capacity . This balance is essential for optimizing blood-brain barrier penetration in neurological targets. Additionally, the electron-withdrawing nature of fluorine influences the pyrazole ring's electron density, moderating nucleophilic reactivity at the 4-amino position—a key consideration for minimizing off-target reactions [2].
Table 1: Impact of Bioisosteric Modifications on Compound Properties
R-Group | logD | Metabolic Stability (t½, min) | Aqueous Solubility (μg/mL) |
---|---|---|---|
-CH₂CH₃ | 1.9 | 15 | 42 |
-CH₂CF₂H | 1.3 | 85 | 28 |
-CH₂CH₂F | 1.5 | 210 | 65 |
Data adapted from analog studies in [2]
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine employs a convergent multi-step sequence requiring precise control of reaction parameters. The foundational step involves pyrazole ring construction via Knorr-type condensation between hydrazine derivatives and β-keto carbonyl compounds, typically conducted in ethanol or dichloromethane at 0–5°C to suppress polyalkylation byproducts [5]. This generates the 4-aminopyrazole core (yield: 78–85%), where regioselectivity is ensured through steric directing groups.
Introduction of the 2-fluoroethyl moiety proceeds via nucleophilic substitution using 1-bromo-2-fluoroethane under anhydrous conditions. Critical optimization involves:
The 2-ethylpiperidine fragment is installed through carbamoyl linkage formation via Schotten-Baumann acylation. Pre-activation of 2-ethylpiperidine with triphosgene generates the reactive chloroformate intermediate, which reacts with the 4-aminopyrazole scaffold in dichloromethane/water biphasic systems (pH 9–10). This approach achieves 92% conversion with <3% dimeric impurities . Alternative routes employ reductive amination of piperidinone precursors followed by carbonyl diimidazole-mediated coupling, though this adds two synthetic steps [5].
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Yield | Key Impurities |
---|---|---|---|
Pyrazole ring formation | Ethyl acetoacetate, N₂H₄, EtOH, 0°C | 82% | Bis-hydrazone (≤5%) |
Fluoroethyl introduction | BrCH₂CH₂F, Et₃N, DMF, 50°C, 12h | 75% | Dialkylated product (≤8%) |
Piperidine coupling | 2-Ethylpiperidine, triphosgene, DCM | 88% | Urea derivative (≤2%) |
Palladium-catalyzed cross-coupling methodologies enable precise functionalization of the pyrazole scaffold, particularly for introducing aromatic or heterocyclic systems at the 4-amino position. The Suzuki-Miyaura reaction employs pyrazole boronic esters (generated via Miyaura borylation) with aryl halides under Pd/XPhos G2 catalyst systems (0.3–1 mol%). Critical innovations include:
For the target compound, Suzuki coupling primarily facilitates precursor synthesis rather than direct modification. More impactful is the Buchwald-Hartwig amination, which constructs the critical C–N bond between the piperidine nitrogen and pyrazole carbonyl. Ligand screening reveals that sterically hindered phosphines (XPhos, SPhos) enable amination of sterically encumbered secondary amines at near-quantitative yields. The optimized protocol employs:
This methodology circumvents traditional carbamoyl chloride routes that generate stoichiometric HCl byproducts requiring scavenging. Industrial-scale adaptations employ continuous flow reactors with supported Pd catalysts (e.g., polymer-bound PtBu₃ ligands) to achieve 50 g/h productivity with residual Pd < 25 ppm—meeting pharmaceutical safety thresholds .
Table 3: Ligand Screening for Buchwald-Hartwig Piperidine Coupling
Ligand | Conversion (%) | Pd Residual (ppm) | Reaction Time (h) |
---|---|---|---|
P(o-Tol)₃ | 65 | 420 | 24 |
XPhos | 98 | 85 | 6 |
SPhos | 99 | 92 | 5 |
PtBu₃·HBF₄ | 99 | 32 | 4 |
Final compound purity (>99.5% HPLC) is achieved through orthogonal purification strategies addressing distinct impurity profiles. Thermolabile impurities (hydrolysis products, dimeric adducts) are removed via gradient recrystallization employing ethyl acetate/n-heptane (1:3 → 2:1) with controlled cooling from 50°C to −20°C. This achieves 89% recovery with residual solvent levels < 300 ppm ICH limits [5]. Critical parameters include:
For persistent non-crystallizable impurities (regioisomeric pyrazoles, metalloorganic residues), preparative reverse-phase chromatography is employed with C18 silica and acetonitrile/ammonium formate (10 mM, pH 3.5) buffers. The method achieves baseline separation of the 1-fluoroethyl vs. 2-fluoroethyl regioisomers (ΔRₜ = 2.1 min) at 30% acetonitrile isocratic elution . Pd scavenging protocols use thiourea-modified silica (5 g/kg compound) in a methanolic slurry, reducing Pd to <7 ppm—below the FDA's 10 ppm limit for pharmaceuticals .
Yield optimization centers on reaction telescoping where intermediates are carried forward without isolation. The pyrazole formation and fluoroethylation steps are telescoped in 2-methyltetrahydrofuran, achieving 87% overall yield versus 68% with intermediate isolation. This approach minimizes losses during solid handling and reduces solvent consumption by 40% [5]. Final isolated yields for the target compound typically reach 74–82% after crystallization-based purification.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5